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Compound of Interest

Compound Name: 1,3-Dithiolane-2-methanol

Cat. No.: B15435076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,3-Dithiolane-2-methanol is a heterocyclic organic compound featuring a five-membered

dithiolane ring with a hydroxymethyl substituent at the 2-position. This scaffold is of interest in

medicinal chemistry and drug development due to the versatile reactivity of the dithiolane

moiety and the potential for derivatization at the hydroxyl group. This technical guide provides a

comprehensive overview of the structural analysis of 1,3-Dithiolane-2-methanol, including

predicted spectroscopic data, general experimental protocols for its synthesis and

characterization, and a discussion of its key structural features.

Molecular Structure and Properties
1,3-Dithiolane-2-methanol possesses a chiral center at the C2 position of the dithiolane ring.

The physical and chemical properties are influenced by the sulfur atoms, which introduce

conformational flexibility to the ring, and the polar hydroxyl group, which allows for hydrogen

bonding.
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Property Predicted Value

Molecular Formula C₄H₈OS₂

Molecular Weight 136.24 g/mol

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point Not available

Melting Point Not available

Solubility
Soluble in organic solvents (e.g., chloroform,

dichloromethane, methanol)

Spectroscopic Analysis
While a dedicated, comprehensive experimental analysis for 1,3-Dithiolane-2-methanol is not

readily available in the public domain, the following tables summarize the predicted

spectroscopic data based on the analysis of structurally similar compounds and general

principles of spectroscopy.

¹H NMR Spectroscopy
Predicted ¹H NMR data in CDCl₃ at 400 MHz.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.8 - 4.6 Triplet 1H H-2

~3.8 - 3.6 Multiplet 2H -CH₂OH

~3.4 - 3.2 Multiplet 4H H-4, H-5

~2.5 - 2.0 Broad Singlet 1H -OH

¹³C NMR Spectroscopy
Predicted ¹³C NMR data in CDCl₃ at 100 MHz.
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Chemical Shift (δ) ppm Assignment

~70 - 65 -CH₂OH

~60 - 55 C-2

~40 - 35 C-4, C-5

Infrared (IR) Spectroscopy
Predicted major IR absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3000 - 2850 Medium C-H stretch (aliphatic)

1450 - 1400 Medium C-H bend

1200 - 1000 Strong C-O stretch

800 - 600 Medium C-S stretch

Mass Spectrometry (MS)
Predicted fragmentation pattern in Electron Ionization (EI) mode.

m/z Predicted Fragment Ion

136 [M]⁺ (Molecular Ion)

105 [M - CH₂OH]⁺

75 [C₂H₃S₂]⁺

61 [CH₂S₂]⁺

Experimental Protocols
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The following sections detail generalized experimental procedures for the synthesis and

characterization of 1,3-Dithiolane-2-methanol.

Synthesis of 1,3-Dithiolane-2-methanol
This synthesis involves the protection of the aldehyde group of glyceraldehyde using 1,2-

ethanedithiol.

Materials:

Glyceraldehyde (or its protected form, e.g., 2,3-dihydroxypropanal)

1,2-Ethanedithiol

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Procedure:

Dissolve glyceraldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add 1,2-ethanedithiol (1.1 equivalents) to the solution.
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Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20

mL).

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Glyceraldehyde

Reaction in DCM
with BF3.OEt2

1,2-Ethanedithiol

Aqueous Workup
(NaHCO3, Brine) Column Chromatography 1,3-Dithiolane-2-methanol

Click to download full resolution via product page

General Synthesis Workflow for 1,3-Dithiolane-2-methanol.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃).
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Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on

predicted values and coupling patterns.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the purified product using an FTIR spectrometer.

For a liquid sample, a small drop can be placed between two NaCl or KBr plates (neat film).

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a thin disk.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquire the mass spectrum and identify the molecular ion peak.

Analyze the fragmentation pattern to confirm the structure of the molecule.
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Synthesis & Purification
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Workflow for the Synthesis and Structural Characterization.

Signaling Pathways and Logical Relationships
Due to the fundamental nature of this molecule as a chemical building block, there are no

established biological signaling pathways directly involving 1,3-Dithiolane-2-methanol itself.

However, its derivatives are of interest in drug discovery. The logical relationship in its

application is the derivatization of the hydroxyl group to introduce pharmacologically active

moieties.

1,3-Dithiolane-2-methanol
(Core Scaffold)

Derivatization at
-OH group

Introduction of
Pharmacophore

Coupling Reaction Bioactive
Derivative

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15435076?utm_src=pdf-body-img
https://www.benchchem.com/product/b15435076?utm_src=pdf-body
https://www.benchchem.com/product/b15435076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15435076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Drug Development Application.

Conclusion
This technical guide provides a foundational understanding of the structural analysis of 1,3-
Dithiolane-2-methanol. While specific experimental data for this exact compound is limited,

the predicted spectroscopic values and generalized experimental protocols offer a robust

starting point for researchers. The versatility of the 1,3-dithiolane scaffold, combined with the

reactive hydroxyl group, makes this molecule a valuable building block for the synthesis of

novel compounds with potential therapeutic applications. Further experimental investigation is

warranted to fully characterize this compound and explore its utility in drug discovery and

development.

To cite this document: BenchChem. [Structural Analysis of 1,3-Dithiolane-2-methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15435076#1-3-dithiolane-2-methanol-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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